DC-SX029 Binds SNX10 with Sub-Micromolar Affinity (KD = 0.935 µM) and Inhibits Proinflammatory Cytokine Production (IC₅₀ = 18.6 µM) in BMDMs
DC-SX029 demonstrates direct, high-affinity binding to the SNX10 protein with a dissociation constant (KD) of 0.935 µM, as determined by surface plasmon resonance (SPR) . In functional cellular assays using bone marrow-derived macrophages (BMDMs), DC-SX029 inhibits lipopolysaccharide (LPS)-induced mRNA expression of the proinflammatory cytokines IL-12 and IL-23 with an IC₅₀ of 18.6 µM . While this cellular IC₅₀ is higher than the enzymatic IC₅₀ values reported for direct PIKfyve kinase inhibitors (e.g., apilimod IC₅₀ = 14 nM), DC-SX029's activity is achieved via a distinct PPI disruption mechanism that does not affect SNX10 protein expression levels [1].
| Evidence Dimension | Binding affinity (KD) and functional cytokine inhibition (IC₅₀) |
|---|---|
| Target Compound Data | KD = 0.935 µM (SPR); IC₅₀ = 18.6 µM (IL-12/23 mRNA, BMDMs) |
| Comparator Or Baseline | Apilimod: IC₅₀ = 14 nM (PIKfyve kinase assay); KD = 75 pM |
| Quantified Difference | DC-SX029 exhibits ~1,300-fold higher IC₅₀ for cytokine inhibition versus apilimod's kinase IC₅₀, reflecting divergent mechanisms (PPI disruption vs. direct kinase inhibition) |
| Conditions | SPR for KD; LPS-stimulated BMDMs for cytokine IC₅₀ |
Why This Matters
This quantifies DC-SX029's target engagement and functional potency within the SNX10-PIKfyve pathway, establishing a benchmark for SNX10 PPI inhibition distinct from direct catalytic inhibition of PIKfyve.
- [1] Bao W, et al. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation. Pharmacol Res. 2021 Jul;169:105679. View Source
